molecular formula C18H21BrN2O3S B4760917 ethyl 2-[(2-bromobenzoyl)(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(2-bromobenzoyl)(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B4760917
M. Wt: 425.3 g/mol
InChI Key: RIBHCNIOUPUXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2-bromobenzoyl)(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as BBET, and it has been synthesized using various methods.

Mechanism of Action

BBET exerts its effects through various mechanisms, including the inhibition of protein kinase CK2 and the activation of AMP-activated protein kinase (AMPK). CK2 is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair. BBET inhibits CK2, leading to the induction of apoptosis and inhibition of cell proliferation. AMPK is involved in the regulation of energy metabolism and has been found to play a role in various diseases, including diabetes and cancer. BBET activates AMPK, leading to the inhibition of cancer cell growth and the improvement of glucose metabolism.
Biochemical and Physiological Effects:
BBET has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of glucose metabolism. BBET has also been found to reduce oxidative stress and improve cardiac function.

Advantages and Limitations for Lab Experiments

BBET has several advantages for lab experiments, including its ability to inhibit CK2 and activate AMPK, which are involved in various cellular processes. However, BBET has limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for BBET research, including the development of more efficient synthesis methods, the investigation of its effects on other diseases, and the development of BBET analogs with improved properties. Additionally, the use of BBET in combination with other drugs may lead to improved therapeutic outcomes.

Scientific Research Applications

BBET has been used in various scientific research studies, including cancer research, inflammation research, and cardiovascular research. In cancer research, BBET has been found to inhibit the growth of cancer cells by inducing apoptosis. Inflammation research has shown that BBET can reduce inflammation by inhibiting the production of cytokines. In cardiovascular research, BBET has been found to reduce oxidative stress and improve cardiac function.

properties

IUPAC Name

ethyl 2-[(2-bromobenzoyl)-butylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-4-6-11-21(16(22)13-9-7-8-10-14(13)19)18-20-12(3)15(25-18)17(23)24-5-2/h7-10H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBHCNIOUPUXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(2-bromophenyl)carbonyl](butyl)amino}-4-methyl-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(2-bromobenzoyl)(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(2-bromobenzoyl)(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[(2-bromobenzoyl)(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-[(2-bromobenzoyl)(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 5
ethyl 2-[(2-bromobenzoyl)(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-[(2-bromobenzoyl)(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.